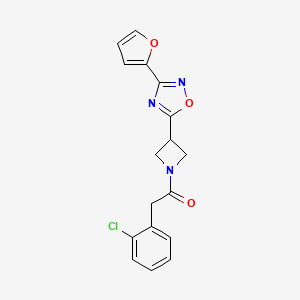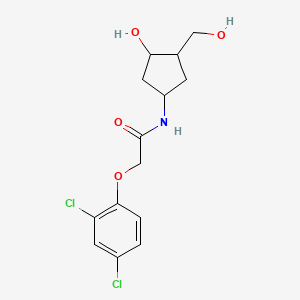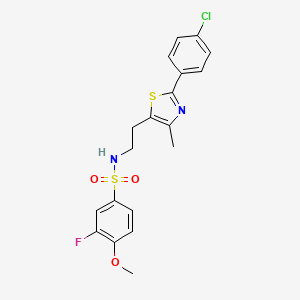
tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 241499-44-5 . It has a molecular weight of 318.46 . The IUPAC name for this compound is tert-butyl 4- (4-isopropylanilino)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C19H30N2O2 . The InChI Code for this compound is 1S/C19H30N2O2/c1-14(2)15-6-8-16(9-7-15)20-17-10-12-21(13-11-17)18(22)23-19(3,4)5/h6-9,14,17,20H,10-13H2,1-5H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 99 -100 degrees Celsius . It is a solid in physical form .Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Derivatives
Tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate is utilized in the synthesis of enantiopure derivatives such as 4-hydroxypipecolate and 4-hydroxylysine derivatives. This process starts from Boc-Asp-O(t)Bu and other beta-amino acids, leading to the formation of cis-4-hydroxy delta-lactams. The compound serves as an excellent building block for synthesizing both cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, demonstrating its versatility in producing complex organic molecules (Marin et al., 2004).
Intermediate in Biologically Active Compounds
This chemical is a key intermediate in the synthesis of many biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is crucial for compounds like crizotinib. The process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).
Key Intermediate of Vandetanib
Tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate is also the key intermediate of Vandetanib, a medication used for the treatment of certain types of cancer. It is synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution (Wang et al., 2015).
Anticancer Drug Intermediates
This compound serves as an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method has been developed for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate used in such drugs. The synthetic method includes steps such as nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction (Zhang et al., 2018).
X-ray Crystallography Studies
X-ray crystallography studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate provide insight into the molecular packing and structure of these compounds, showing strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean et al., 2004).
Biological Activity Evaluation
Some derivatives of tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate have been screened for their in vitro antibacterial and anthelmintic activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-propan-2-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)13(14)6-8-15(9-7-13)11(16)17-12(3,4)5/h10H,6-9,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPACJCQMHEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B2710388.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)

![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)
![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2710404.png)
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)



